N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide
Description
N3-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide is a fluorinated heterocyclic compound characterized by a benzo[b]furan core substituted with four fluorine atoms at positions 4,5,6,7, a methyl group at position 2, and a carboxamide group at position 3 linked to a 3-chloro-4-fluorophenyl moiety.
Synthetically, the compound’s benzo[b]furan scaffold may be derived via cyclization strategies similar to those described in related patents. For instance, Strecker reactions and intramolecular cyclization involving TMSCN (trimethylsilyl cyanide) and TMSOTf (trimethylsilyl triflate) are key steps in forming analogous fused heterocycles like furo[2,3-c]pyridines . The carboxamide side chain is likely introduced via coupling reactions between activated carbonyl intermediates (e.g., aldehydes or carboxylic acids) and substituted anilines, as seen in the synthesis of structurally related compounds .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF5NO2/c1-5-9(16(24)23-6-2-3-8(18)7(17)4-6)10-11(19)12(20)13(21)14(22)15(10)25-5/h2-4H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXGDZMDTPDVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C(=C2F)F)F)F)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with relevant research findings.
- Molecular Formula : C16H7ClF5NO2
- Molecular Weight : 375.68 g/mol
- CAS Number : 256329-61-0
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the molecular structure can significantly influence the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | Structure | LogP | MIC (µg/mL) |
|---|---|---|---|
| II.b | [Structure] | 3.79 | 64 |
| III.e | [Structure] | 3.15 | 128 |
The above table summarizes findings from a study on related compounds where structural modifications led to differences in antimicrobial effectiveness against Staphylococcus aureus. The hydrophobicity of the benzo[b]furan ring was found to be critical for biological activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:
- Cell Line : A549 (adenocarcinomic human alveolar basal epithelial cells)
- Assay Type : Propidium iodide-based assay
- Result : No significant cytotoxicity observed at concentrations up to 128 µg/mL .
Case Studies
A comprehensive study focused on the synthesis and evaluation of benzo[b]furan derivatives revealed that structural modifications can enhance biological activity. In particular, the introduction of halogen substituents was correlated with improved antibacterial properties. The study concluded that compounds with a rigid structure tend to exhibit better biological activity due to their ability to interact more effectively with target sites .
Comparison with Similar Compounds
Ethyl 4,5,6,7-Tetrafluoro-2-methylbenzo[b]furan-3-carboxylate
- Structure : Shares the 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan core but replaces the carboxamide group with an ethyl ester.
- Physicochemical Properties :
N3-(3-Chloro-4-fluorophenyl)-5,7-difluorofuro[2,3-c]pyridine-2,3-diamine
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Simpler benzamide lacking the fused heterocycle.
- Application : Commercial insecticide targeting chitin synthesis. The target compound’s fluorinated benzofuran may enhance lipid solubility and environmental persistence .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Fluorine Count | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 414.73 | ~3.2 | 5 | Carboxamide, Benzofuran |
| Ethyl 4,5,6,7-Tetrafluoro-2-methylbenzo[b]furan-3-carboxylate | 276.18 | ~2.8 | 4 | Ester, Benzofuran |
| Diflubenzuron | 310.68 | ~3.5 | 2 | Benzamide, Urea |
| Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | 396.30 | ~4.1 | 3 | Benzamide, Trifluoromethyl |
Key Observations :
- The target compound’s high fluorine content (5 atoms) may reduce metabolic degradation compared to diflubenzuron (2 fluorine atoms) .
- The ester derivative (Ethyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate) has lower molecular weight and polarity, suggesting faster tissue penetration but shorter half-life than the carboxamide analogue .
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the crystal structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For data collection, consider high-resolution detectors to resolve potential twinning or disorder in the fluorinated aromatic system. If twinning is observed (common in highly symmetric fluorinated compounds), employ the TwinLaw matrix in SHELXL to model the disorder . Validate hydrogen bonding and π-π stacking interactions using Mercury software.
- Key Considerations : Ensure cryogenic cooling (e.g., 100 K) to minimize thermal motion artifacts.
Q. How can researchers design a multi-step synthesis route for this compound?
- Methodology :
Core Formation : Start with a tetrafluorobenzofuran precursor. Introduce the 2-methyl group via Friedel-Crafts alkylation under BF₃ catalysis.
Carboxamide Attachment : Use a coupling agent (e.g., HATU/DIPEA) to conjugate the 3-chloro-4-fluorophenylamine moiety to the benzo[b]furan core .
Purification : Employ automated flash chromatography with gradient elution (hexane:EtOAc) followed by recrystallization in ethanol/water.
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Techniques :
- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water .
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆ to confirm substituent positions and absence of residual solvents.
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for exact mass validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodology :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or solubility issues.
- Structural Analog Testing : Synthesize derivatives (e.g., replacing Cl/F substituents) to isolate pharmacophore contributions .
- Solubility Optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability in cellular assays .
Q. What strategies are effective for optimizing reaction yields in fluorinated systems?
- Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 5% | 15% |
| Solvent | DMF | THF |
- Response Surface Modeling : Identify interactions affecting yield using JMP or Minitab .
- Fluorine-Specific Challenges : Mitigate defluorination by avoiding strong bases; use microwave-assisted synthesis for controlled heating .
Q. How can computational methods predict reactivity and regioselectivity in derivatization?
- Quantum Chemical Workflow :
DFT Calculations : Use Gaussian16 at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .
Reaction Path Sampling : Employ the GRRM17 code to explore transition states for fluorinated substituent reactions.
Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Root Causes :
- Conformational Flexibility : MD simulations (AMBER) may reveal induced-fit binding not captured in rigid docking.
- Protonation States : Use MarvinSketch to predict dominant tautomers at physiological pH and re-run docking .
- Mitigation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
